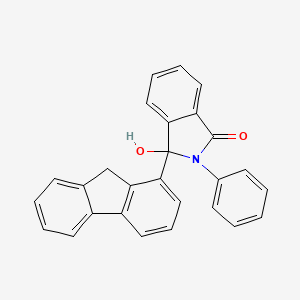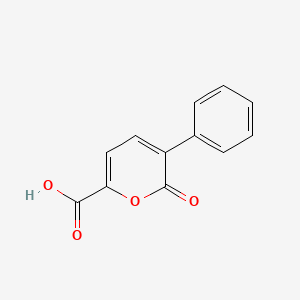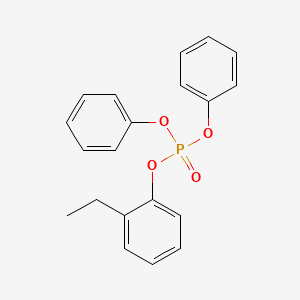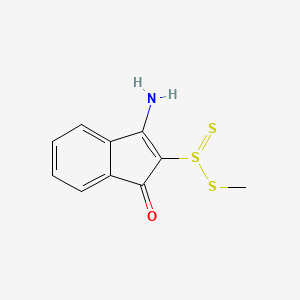
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate is a complex organic compound with a unique structure that includes an indene core, an amino group, and a sulfinodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-indanone with appropriate reagents to introduce the amino and sulfinodithioate groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinodithioate group to thiols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfinodithioate moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid
Uniqueness
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate is unique due to the presence of both an amino group and a sulfinodithioate moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
特性
CAS番号 |
90180-50-0 |
|---|---|
分子式 |
C10H9NOS3 |
分子量 |
255.4 g/mol |
IUPAC名 |
3-amino-2-methylsulfanylsulfinothioylinden-1-one |
InChI |
InChI=1S/C10H9NOS3/c1-14-15(13)10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,11H2,1H3 |
InChIキー |
NRVJQODAEGXHIS-UHFFFAOYSA-N |
正規SMILES |
CSS(=S)C1=C(C2=CC=CC=C2C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


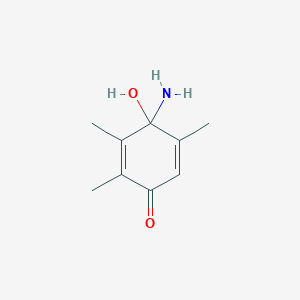
silane](/img/structure/B14358198.png)
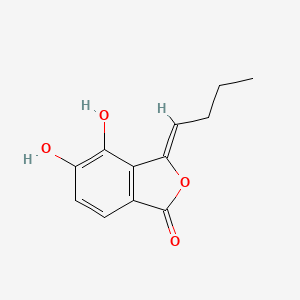
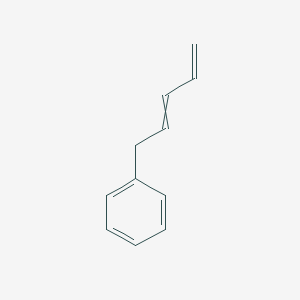
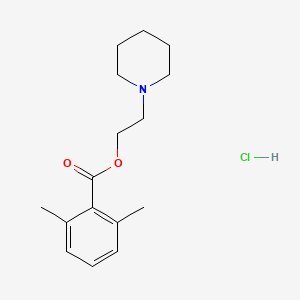
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
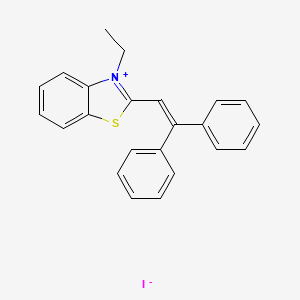
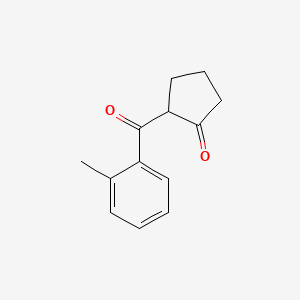
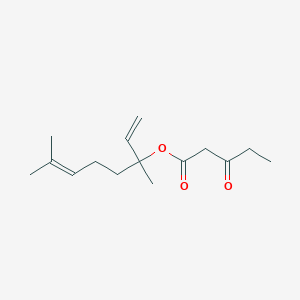
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
